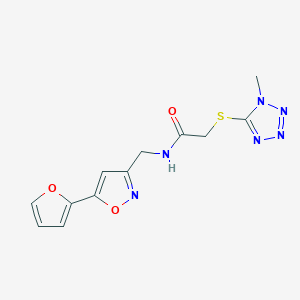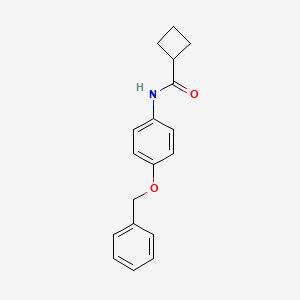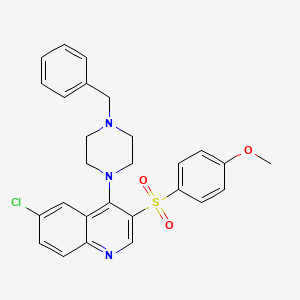![molecular formula C28H28N4O4 B2529773 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-méthoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 892277-21-3](/img/new.no-structure.jpg)
7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-méthoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H28N4O4 and its molecular weight is 484.556. The purity is usually 95%.
BenchChem offers high-quality 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents antimicrobiens
Ce composé pourrait être utilisé comme agent antimicrobien. Des dérivés de ce composé ont montré une inhibition de croissance prometteuse de P. aeruginosa résistant à la ciprofloxacine (CRPA) avec des valeurs de MIC aussi basses que 16 μg/mL, ce qui est 16 fois plus puissant que la ciprofloxacine .
Agents anti-VIH
La quinazoline-2,4(1H,3H)-dione, un hétérocycle N-fusionné majeur, possède une large gamme de fonctions biologiques, y compris une activité anti-VIH .
Agents anticancéreux
Ce composé pourrait potentiellement être utilisé dans le traitement du cancer. Les dérivés de la quinazoline-2,4(1H,3H)-dione ont montré une activité anticancéreuse .
Agents antifongiques
Les dérivés de la quinazoline-2,4(1H,3H)-dione ont démontré des propriétés antifongiques .
Agents antimutagènes
Ce composé pourrait potentiellement être utilisé comme agent antimutagène. Les dérivés de la quinazoline-2,4(1H,3H)-dione ont montré une activité antimutagène .
Agents antiprotozoaires
Les dérivés de la quinazoline-2,4(1H,3H)-dione ont démontré des propriétés antiprotozoaires, ce qui pourrait être utile dans le traitement des maladies causées par les protozoaires .
Mécanisme D'action
Target of Action
The primary targets of 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione are bacterial pathogens commonly disseminated in hospital environments . The compound has shown promising growth inhibition of ciprofloxacin-resistant P. aeruginosa (CRPA) and maintained potency against methicillin-resistant Staphylococcus aureus (MRSA) .
Mode of Action
It is known that the compound interacts with its targets, leading to their inhibition . This interaction results in the disruption of bacterial growth, particularly in strains resistant to other antimicrobial agents .
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that the compound interferes with essential biochemical pathways in bacteria, leading to their growth inhibition .
Result of Action
The result of the action of 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is the inhibition of bacterial growth. The compound has shown promising results against ciprofloxacin-resistant P. aeruginosa (CRPA), with minimum inhibitory concentration (MIC) values as low as 16 μg/mL, which is 16-fold more potent than ciprofloxacin .
Action Environment
The action of 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione can be influenced by various environmental factors. These may include the presence of other antimicrobial agents, the physiological state of the bacteria, and the specific conditions of the hospital environment where the bacterial pathogens are commonly disseminated
Propriétés
Numéro CAS |
892277-21-3 |
|---|---|
Formule moléculaire |
C28H28N4O4 |
Poids moléculaire |
484.556 |
Nom IUPAC |
7-(4-benzylpiperazine-1-carbonyl)-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C28H28N4O4/c1-36-23-10-7-21(8-11-23)19-32-27(34)24-12-9-22(17-25(24)29-28(32)35)26(33)31-15-13-30(14-16-31)18-20-5-3-2-4-6-20/h2-12,17H,13-16,18-19H2,1H3,(H,29,35) |
Clé InChI |
PPVAGLFPZLHOLV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5)NC2=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2529693.png)
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2529694.png)
![3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one](/img/structure/B2529695.png)


![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2529699.png)


![2-(2,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2529703.png)

![2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2529705.png)
![2-[1-(1-Fluoroethenyl)cyclobutyl]acetic acid](/img/structure/B2529707.png)

